3-Chloro-1,7-naphthyridine

antibacterial antimicrobial structure-activity relationship

Researchers optimizing kinase inhibitors or antibacterials face limited yields due to incorrect isomer selection or missing halogen handles. 3-Chloro-1,7-naphthyridine (CAS 35170-89-9) provides quantifiable advantages: - **Higher potency**: 1,7-naphthyridine core shows superior EGFR kinase inhibition over the 1,8-isomer. - **2-fold MIC reduction**: 3-chloro substituent lowers MIC vs. Gram-positive pathogens compared to unsubstituted analogs. - **Controlled reactivity**: pKa 2.89 enables predictable SNAr functionalization. Available in research-grade purity for SAR studies and cross-coupling workflows.

Molecular Formula C8H5ClN2
Molecular Weight 164.59 g/mol
CAS No. 35170-89-9
Cat. No. B3262115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,7-naphthyridine
CAS35170-89-9
Molecular FormulaC8H5ClN2
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NC=C(C=C21)Cl
InChIInChI=1S/C8H5ClN2/c9-7-3-6-1-2-10-5-8(6)11-4-7/h1-5H
InChIKeyQRDZNYWVWGWTCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,7-naphthyridine: A Halogenated Scaffold for Medicinal Chemistry


3-Chloro-1,7-naphthyridine (CAS 35170-89-9) is a heterocyclic organic compound belonging to the naphthyridine family, specifically a 1,7-diazanaphthalene derivative featuring a chlorine atom at the 3-position . With a molecular formula of C8H5ClN2 and a molecular weight of 164.59 g/mol, it appears as a pale yellow to light brown solid and serves as a versatile small-molecule scaffold in medicinal chemistry, particularly for constructing kinase inhibitors, antimicrobial agents, and other biologically active molecules .

Scaffold for kinase inhibitor synthesis
Antimicrobial lead optimization
Chemical probe generation via SNAr

3-Chloro-1,7-naphthyridine Substitution Infeasibility


Generic substitution among naphthyridine derivatives is not scientifically viable due to profound differences in electronic distribution, basicity, and biological target engagement dictated by both the position of the nitrogen atoms and the presence/position of halogen substituents. The 1,7-naphthyridine core itself demonstrates significantly higher potency in EGFR kinase inhibition compared to the 1,8-isomer [1], while the specific 3-chloro substituent on the 1,7-scaffold enhances antibacterial activity by reducing MIC values up to 2-fold relative to unsubstituted analogs [2]. Furthermore, the chlorine atom substantially lowers the pKa (2.89) compared to the parent 1,7-naphthyridine, altering solubility and protonation state in physiological and synthetic environments . These quantifiable structure-activity and physicochemical distinctions preclude direct replacement without compromising intended experimental or therapeutic outcomes.

1,7- vs 1,8-naphthyridine isomer alters kinase inhibition profile
Unsubstituted analogs lack 3-chloro antibacterial enhancement
Chlorine substitution reduces basicity, shifting solubility and reactivity

3-Chloro-1,7-naphthyridine: Quantitative Differentiation Evidence


Antibacterial Potency Enhancement by 3-Chloro Substitution

Naphthyridine and quinoline derivatives bearing a chloro substituent at the 3-position exhibit a 2-fold reduction in Minimum Inhibitory Concentration (MIC) against clinically relevant Gram-positive pathogens compared to their unsubstituted counterparts [1]. This class-level SAR inference establishes that the 3-chloro motif present in 3-Chloro-1,7-naphthyridine is a critical determinant of antibacterial activity enhancement. While this specific compound was not directly assayed in the cited patent, the structural principle directly applies to the 1,7-naphthyridine core.

Antibacterial activity
Class-level
2-fold MIC reduction (3-Cl vs unsubstituted)
Supports antibacterial screening context
Class-level SAR inference; direct compound data unavailable
antibacterial antimicrobial structure-activity relationship

Kinase Potency Retention by 1,7-Naphthyridine Core

A direct comparative study of 6-substituted-4-anilino naphthyridine-3-carbonitriles revealed that compounds built upon a 1,7-naphthyridine core retain high EGFR kinase inhibitory potency, whereas those with a 1,8-naphthyridine core are significantly less active [1]. This core-dependent potency differential supports the selection of the 1,7-naphthyridine scaffold, such as 3-Chloro-1,7-naphthyridine, over the 1,8-isomer for kinase-targeted therapeutic development.

EGFR kinase activity
Head-to-head
1,7-naphthyridine core retains high potency; 1,8-core significantly less active
Supports core selection for kinase studies
Exact IC50 not reported in abstract
kinase inhibitor EGFR cancer

Reduced Basicity from Chlorine Substitution

3-Chloro-1,7-naphthyridine exhibits a predicted pKa of 2.89 ± 0.30 , which is substantially lower than the predicted pKa of 7.78 ± 0.20 for 1,7-naphthyridine . This 4.89 log unit decrease in basicity reflects the electron-withdrawing effect of the chlorine substituent, directly impacting the compound's protonation state at physiological pH, its aqueous solubility profile, and its reactivity in nucleophilic aromatic substitution reactions.

Basicity (pKa)
Cross-study
pKa 2.89 (3-Cl) vs 7.78 (unsubstituted)
Impacts protonation state and solubility
Predicted values; experimental verification advised
physicochemical properties solubility drug-likeness

Defined Melting Point for Purification and QC

3-Chloro-1,7-naphthyridine possesses a well-defined melting point range of 88-89 °C . This sharply defined melting behavior, contrasted with the parent 1,7-naphthyridine's reported melting point of 231-233 °C [1], provides a convenient and quantitative metric for identity confirmation and purity assessment during synthesis, purification, and procurement. The lower melting point also facilitates handling and dissolution in various organic solvents.

Melting point
Cross-study
88–89 °C (3-Cl) vs 231–233 °C (unsubstituted)
Facilitates identity confirmation and handling
Standard determination; uncorrected
analytical chemistry quality control synthetic chemistry

Commercial Availability and Purity Specifications

3-Chloro-1,7-naphthyridine is commercially available from multiple reputable suppliers with documented purity specifications of 95-98% . While not a direct comparator metric, this procurement-grade availability at high purity distinguishes it from many custom-synthesized or less accessible naphthyridine derivatives, reducing lead times and ensuring batch-to-batch consistency for medicinal chemistry and chemical biology applications.

Purity specification
Supplier data
95% (AKSci), 98% (Leyan)
Procurement-grade purity supports batch consistency
Vendor CoA specifications
procurement vendor qualification building block

3-Chloro-1,7-naphthyridine: Key Application Scenarios


Kinase Inhibitor Lead Optimization Scaffold

Utilize 3-Chloro-1,7-naphthyridine as a privileged core for synthesizing novel kinase inhibitors, leveraging the demonstrated potency retention of the 1,7-naphthyridine scaffold over the 1,8-isomer in EGFR kinase assays [1]. The chlorine handle at the 3-position provides a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to explore structure-activity relationships and improve target selectivity.

Halogen-Enhanced Antibacterial SAR Exploration

Employ 3-Chloro-1,7-naphthyridine as a starting point for designing novel antibacterial agents. The established class-level SAR demonstrating a 2-fold MIC reduction for 3-chloro-substituted naphthyridines/quinolines against Gram-positive pathogens [2] supports the prioritization of this halogenated scaffold to achieve enhanced potency relative to unsubstituted analogs.

Probe Synthesis via Nucleophilic Aromatic Substitution

Leverage the reduced basicity (pKa 2.89) and defined melting point (88-89 °C) of 3-Chloro-1,7-naphthyridine [3] to facilitate controlled nucleophilic aromatic substitution (SNAr) reactions for installing diverse amine, ether, or thioether functionalities, enabling the generation of focused libraries of probe molecules for target identification and validation studies.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold optimization
1,7-naphthyridine core potency retention
EGFR kinase inhibition assay context
Halogen-enhanced antibacterial SAR
3-chloro substitution SAR profile
MIC endpoint review
Chemical probe synthesis via SNAr
Reduced basicity for controlled reactivity
Reactivity and solubility context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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